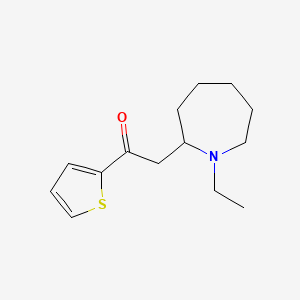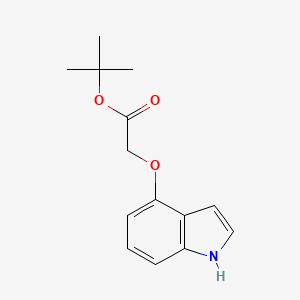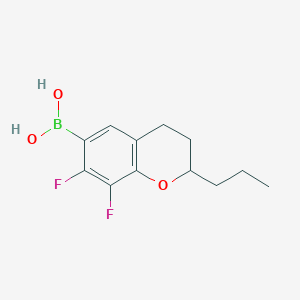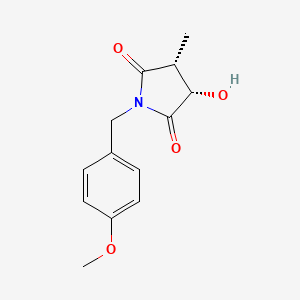
(3S,4R)-3-Hydroxy-1-(4-methoxybenzyl)-4-methylpyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-3-Hydroxy-1-(4-methoxybenzyl)-4-methylpyrrolidine-2,5-dione is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound is characterized by its pyrrolidine ring, which is substituted with a hydroxy group, a methoxybenzyl group, and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-Hydroxy-1-(4-methoxybenzyl)-4-methylpyrrolidine-2,5-dione typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an amino acid derivative.
Introduction of Substituents: The hydroxy, methoxybenzyl, and methyl groups are introduced through various substitution reactions. For example, the hydroxy group can be introduced via hydroxylation, while the methoxybenzyl group can be added through a benzylation reaction.
Chiral Resolution: The chiral centers are resolved using chiral catalysts or chiral auxiliaries to obtain the desired (3S,4R) configuration.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-3-Hydroxy-1-(4-methoxybenzyl)-4-methylpyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to form alcohols.
Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
(3S,4R)-3-Hydroxy-1-(4-methoxybenzyl)-4-methylpyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used in studies investigating the biological activity of pyrrolidine derivatives.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S,4R)-3-Hydroxy-1-(4-methoxybenzyl)-4-methylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The hydroxy and methoxybenzyl groups may play a role in binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-3-Hydroxy-4-methylpyrrolidine-2,5-dione: Lacks the methoxybenzyl group.
(3S,4R)-3-Hydroxy-1-benzyl-4-methylpyrrolidine-2,5-dione: Contains a benzyl group instead of a methoxybenzyl group.
(3S,4R)-3-Hydroxy-1-(4-hydroxybenzyl)-4-methylpyrrolidine-2,5-dione: Contains a hydroxybenzyl group instead of a methoxybenzyl group.
Uniqueness
The presence of the methoxybenzyl group in (3S,4R)-3-Hydroxy-1-(4-methoxybenzyl)-4-methylpyrrolidine-2,5-dione distinguishes it from other similar compounds. This group may confer unique chemical and biological properties, such as enhanced binding affinity to certain molecular targets or improved solubility in organic solvents.
Properties
Molecular Formula |
C13H15NO4 |
|---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
(3S,4R)-3-hydroxy-1-[(4-methoxyphenyl)methyl]-4-methylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C13H15NO4/c1-8-11(15)13(17)14(12(8)16)7-9-3-5-10(18-2)6-4-9/h3-6,8,11,15H,7H2,1-2H3/t8-,11+/m1/s1 |
InChI Key |
XIWAUXRKZSWAFM-KCJUWKMLSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](C(=O)N(C1=O)CC2=CC=C(C=C2)OC)O |
Canonical SMILES |
CC1C(C(=O)N(C1=O)CC2=CC=C(C=C2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



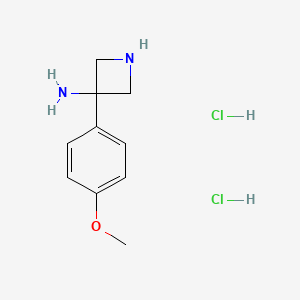

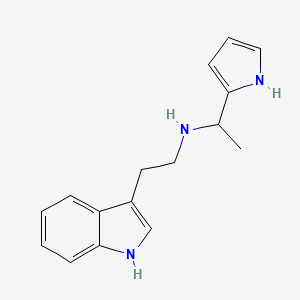
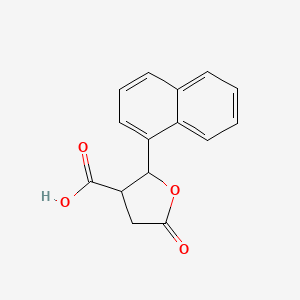

![2-(5-Chlorothiophen-2-yl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B11862550.png)

